5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride
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Overview
Description
5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride: is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a sulfonyl chloride group, and a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride typically involves multiple steps, starting with the preparation of the thiophene core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reagents and reaction conditions, ensuring consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: : The compound can be reduced to remove the sulfonyl chloride group.
Substitution: : The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Various nucleophiles can be used to substitute the chlorine atom, depending on the desired functional group.
Major Products Formed
Oxidation: : Sulfonic acids.
Reduction: : Compounds lacking the sulfonyl chloride group.
Substitution: : Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride: has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its derivatives may exhibit biological activity, such as antimicrobial or antiviral properties.
Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride: can be compared to other similar compounds, such as:
5-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride
5-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride
5-{[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride
These compounds differ in the substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3S2/c14-9-3-1-8(2-4-9)13-16-11(20-17-13)7-10-5-6-12(21-10)22(15,18)19/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEPHZXOBCCDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC3=CC=C(S3)S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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